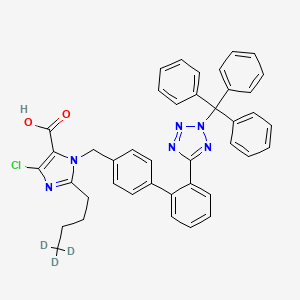
N-Trityl Losartan-d3 Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl Losartan-d3 Carboxylic Acid is a biochemical compound used primarily in proteomics research. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. The compound has a molecular formula of C41H32D3ClN6O2 and a molecular weight of 682.23 .
Méthodes De Préparation
The synthesis of N-Trityl Losartan-d3 Carboxylic Acid involves several steps. One of the key steps is the synthesis of the intermediate 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) from valeronitrile and acetyl chloride . Another important intermediate, 2-cyano-4’-methyl biphenyl (OTBN), is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane . These intermediates are then used to construct the final compound through a series of reactions involving trityl protection and deprotection steps .
Analyse Des Réactions Chimiques
N-Trityl Losartan-d3 Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The trityl group serves as a protective group for the tetrazole ring during these reactions . Common reagents used in these reactions include trifluoroacetic acid for deprotection and lithium/naphthalene in tetrahydrofuran for reductive cleavage . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Trityl Losartan-d3 Carboxylic Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference material for analytical standards and in the synthesis of other compounds . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it serves as a tool for studying the pharmacokinetics and pharmacodynamics of Losartan and its derivatives .
Mécanisme D'action
The mechanism of action of N-Trityl Losartan-d3 Carboxylic Acid is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure .
Comparaison Avec Des Composés Similaires
N-Trityl Losartan-d3 Carboxylic Acid is unique due to its trityl protection and deuterium labeling. Similar compounds include Losartan, Valsartan, and Irbesartan, which are also angiotensin II receptor antagonists used in the treatment of hypertension . this compound is specifically used in research settings due to its unique properties and labeling .
Propriétés
Formule moléculaire |
C41H35ClN6O2 |
|---|---|
Poids moléculaire |
682.2 g/mol |
Nom IUPAC |
5-chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C41H35ClN6O2/c1-2-3-23-36-43-38(42)37(40(49)50)47(36)28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)39-44-46-48(45-39)41(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,49,50)/i1D3 |
Clé InChI |
ZEAQNSPMAZTVSI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


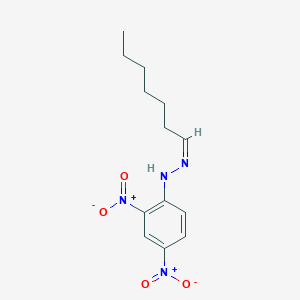
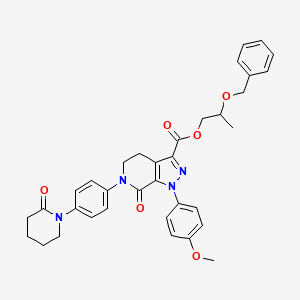
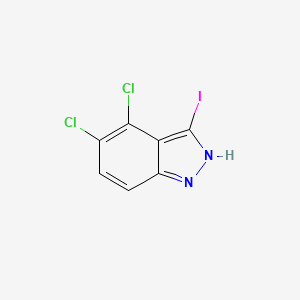
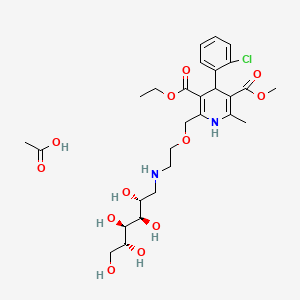
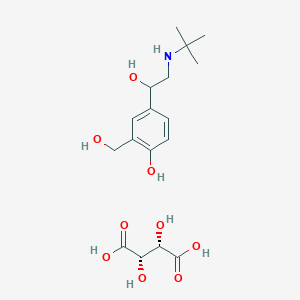
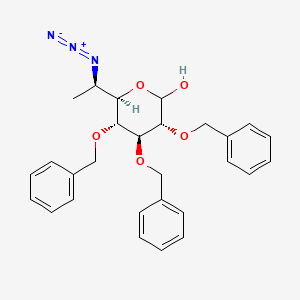
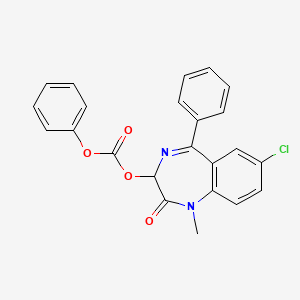
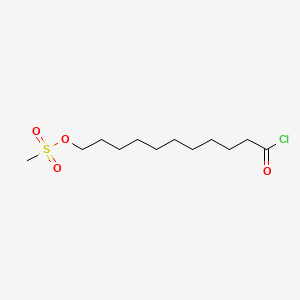
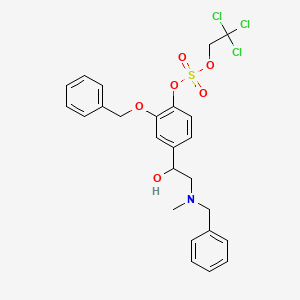
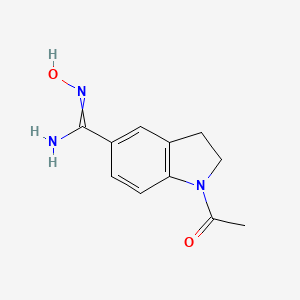
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

